molecular formula C11H12N2O7 B14435247 1,1'-[Carbonylbis(oxy)]di(piperidine-2,6-dione) CAS No. 79579-81-0

1,1'-[Carbonylbis(oxy)]di(piperidine-2,6-dione)

Cat. No.: B14435247
CAS No.: 79579-81-0
M. Wt: 284.22 g/mol
InChI Key: COWZFWPZYVJXJN-UHFFFAOYSA-N
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Description

1,1’-[Carbonylbis(oxy)]di(piperidine-2,6-dione) is a chemical compound with the molecular formula C11H12N2O7 It is known for its unique structure, which includes two piperidine-2,6-dione units connected by a carbonylbis(oxy) linkage

Preparation Methods

The synthesis of 1,1’-[Carbonylbis(oxy)]di(piperidine-2,6-dione) involves specific synthetic routes and reaction conditions. One common method includes the reaction of piperidine-2,6-dione with a carbonylbis(oxy) reagent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

1,1’-[Carbonylbis(oxy)]di(piperidine-2,6-dione) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield piperidine-2,6-dione and other by-products.

Scientific Research Applications

1,1’-[Carbonylbis(oxy)]di(piperidine-2,6-dione) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[Carbonylbis(oxy)]di(piperidine-2,6-dione) involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The carbonylbis(oxy) linkage plays a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

1,1’-[Carbonylbis(oxy)]di(piperidine-2,6-dione) can be compared with other similar compounds such as:

  • N,N,N’,N’-Bis(cyclopentamethylene)urea
  • Bis(pentamethylene)urea
  • N,N,N’,N’-Bispentamethyleneurea
  • N,N’-Carbonylbis(piperidine)
  • 1,1’-Carbonyldipiperidine

These compounds share structural similarities but differ in their specific linkages and functional groups, which contribute to their unique properties and applications.

Properties

CAS No.

79579-81-0

Molecular Formula

C11H12N2O7

Molecular Weight

284.22 g/mol

IUPAC Name

bis(2,6-dioxopiperidin-1-yl) carbonate

InChI

InChI=1S/C11H12N2O7/c14-7-3-1-4-8(15)12(7)19-11(18)20-13-9(16)5-2-6-10(13)17/h1-6H2

InChI Key

COWZFWPZYVJXJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)OC(=O)ON2C(=O)CCCC2=O

Origin of Product

United States

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